Sumarotene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sumarotene involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the double bond in the stilbene structure .
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Sumarotene undergoes several types of chemical reactions, including:
Oxidation: The sulfone group in this compound can be further oxidized to form sulfoxides and sulfones.
Reduction: The double bond in the stilbene backbone can be reduced to form the corresponding alkane.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogens and nitrating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkanes.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
Sumarotene has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of stilbenes and sulfones.
Biology: Investigated for its effects on cellular differentiation and proliferation.
Medicine: Used in the treatment of skin conditions such as photodamage and actinic keratoses.
Industry: Used in the development of new dermatologic formulations and as a reference standard in analytical chemistry .
Mechanism of Action
Sumarotene exerts its effects by binding to retinoic acid receptors in the skin. This binding leads to the modulation of gene expression, resulting in decreased keratinization and proliferation of skin cells. The molecular targets include retinoic acid receptor alpha and retinoic acid receptor beta, which are involved in the regulation of cell growth and differentiation .
Comparison with Similar Compounds
Sumarotene is unique among retinoids due to its specific structure and mechanism of action. Similar compounds include:
Tretinoin: Another retinoid used for the treatment of acne and photodamage.
Adapalene: A retinoid used for the treatment of acne with a different mechanism of action.
Tazarotene: A retinoid used for the treatment of psoriasis and acne
This compound stands out due to its high potency and specific binding to retinoic acid receptors, making it particularly effective for the treatment of photodamage and actinic keratoses .
Properties
IUPAC Name |
1,1,4,4-tetramethyl-6-[(E)-1-(4-methylsulfonylphenyl)prop-1-en-2-yl]-2,3-dihydronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O2S/c1-17(15-18-7-10-20(11-8-18)27(6,25)26)19-9-12-21-22(16-19)24(4,5)14-13-23(21,2)3/h7-12,15-16H,13-14H2,1-6H3/b17-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCWKKVIBKHRED-BMRADRMJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)S(=O)(=O)C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)S(=O)(=O)C)/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883164 | |
Record name | Sumarotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84264-84-6, 105687-93-2 | |
Record name | Sumarotene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084264846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sumarotene [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105687932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sumarotene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SUMAROTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8896RX4S4J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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